1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolone family, which has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a nitro group, an acetyl group, and a dihydroquinoline structure, contributing to its reactivity and biological properties. The classification of this compound falls under organic compounds, specifically within the category of nitrogen-containing heterocycles.
The synthesis and characterization of 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one have been documented in various studies focusing on the development of quinolone derivatives with enhanced biological activities. The compound is typically synthesized from starting materials such as isatoic anhydrides and β-ketoesters through multi-step synthetic routes.
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one can be classified as follows:
The synthesis of 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods, primarily involving the condensation reactions of isatoic anhydrides with various nucleophiles. One common approach includes:
The reaction mechanism generally involves:
Key structural data include:
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group, which enhances its electrophilicity in nucleophilic substitution reactions.
The mechanism of action for 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one involves its interaction with biological targets such as enzymes or receptors. The presence of the nitro group may enhance its ability to form reactive intermediates that can interact with nucleophilic sites in proteins or nucleic acids.
Spectroscopic analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) confirms the presence of functional groups and assists in structural elucidation.
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one has several scientific applications:
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one represents a structurally specialized heterocyclic scaffold within medicinal chemistry. Characterized by a partially saturated quinoline core, this compound integrates two pharmacologically significant functional groups: a nitro moiety (-NO₂) at the C6 position and an acetyl group (-COCH₃) at the N1 position. These substituents confer distinct electronic and steric properties that modulate interactions with biological targets. The 2,3-dihydroquinolin-4(1H)-one scaffold combines the planar aromaticity of quinoline with the conformational flexibility of a saturated ring system, enabling diverse binding modes. This molecular architecture positions it as a versatile intermediate for synthesizing derivatives targeting antimicrobial and antiviral pathogens, particularly in the context of rising multi-drug resistance [1] [6].
The exploration of dihydroquinolin-4(1H)-one derivatives originated from natural alkaloid chemistry and evolved through strategic synthetic modifications to enhance bioactivity. Early research focused on unsubstituted or minimally substituted variants as core templates for antibiotic development. The integration of nitro groups emerged as a pivotal advancement, inspired by nitro-containing antibacterials like nitrofurantoin. Commercial availability of intermediates such as 6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS: 57445-29-1) and 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS: 14026-46-1) accelerated structure-activity relationship (SAR) studies [2] [5]. Subsequent modifications at the N1 position, particularly acetyl substitution, aimed to optimize pharmacokinetic properties. For example, 3-Acetyl-6-nitro-4-phenylquinolin-2(1H)-one (CAS: 202192-77-6) demonstrated enhanced antibacterial potency, underscoring the pharmacophoric importance of the acetyl group [4]. Modern synthetic strategies, including microwave-assisted Conrad-Limpach reactions and Gould-Jacobs cyclizations, have enabled efficient access to complex derivatives for biological screening [6].
Table 1: Evolution of Key Dihydroquinolin-4(1H)-one Derivatives in Drug Discovery
Compound | Structural Features | Bioactivity Highlights | Reference |
---|---|---|---|
6-Nitro-2,3-dihydroquinolin-4(1H)-one | C6-nitro; unsubstituted N1 | Intermediate for MRSA-active derivatives | [2] |
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | N1-acetyl; C6-nitro | Improved bacterial membrane penetration | [5] |
3-Acetyl-6-nitro-4-phenylquinolin-2(1H)-one | C3-acetyl; C4-phenyl; C6-nitro | Broad-spectrum Gram-positive activity | [4] |
3-Acyl-2-anilino-1,4-dihydroquinolin-4-ones | C3-acyl; C2-anilino; variable halogens | MRSA MIC₅₀: 0.04–4.41 µM; oral bioavailability >55% | [1] |
The nitro group (-NO₂) serves as a privileged electron-withdrawing moiety that enhances target binding through two primary mechanisms: (1) facilitating intracellular bio-reduction to generate reactive nitrogen species (RNS) with bactericidal effects, and (2) forming dipole-dipole interactions with enzyme active sites. In MRSA inhibitors, C6-nitro substitution correlates with >10-fold potency increases compared to non-nitrated analogs, particularly against drug-resistant strains like S. aureus USA300 JE2 [1]. Positional effects are critical—C6/C8 nitro placement maximizes membrane permeability while maintaining planar quinoline geometry for DNA intercalation or topoisomerase inhibition [5].
The acetyl group (-COCH₃) at N1 modulates physicochemical properties and target engagement. Its carbonyl oxygen acts as a hydrogen-bond acceptor, enhancing interactions with bacterial gyrase B subunits or viral protease catalytic residues. Acetylated derivatives exhibit superior metabolic stability in liver microsomes (>60% remaining after 1 hour) compared to alkyl congeners, attributed to resistance against oxidative N-dealkylation [1] [5]. When combined with C6-nitro substitution, the acetyl group synergistically reduces topological polar surface area (TPSA), improving passive diffusion across Gram-positive bacterial membranes. SAR data reveal that branched acyl chains (e.g., isopropyl) further amplify potency by exploiting hydrophobic enzyme pockets [1].
Polypharmacology—the ability of a single compound to modulate multiple targets—is increasingly vital for overcoming pathogen resistance. The 1-acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one scaffold demonstrates inherent target versatility by exhibiting:
Table 2: Target Engagement Profile of Optimized Dihydroquinolin-4(1H)-one Derivatives
Target Pathogen | Biological Target | Key Substituents for Activity | Potency Metrics |
---|---|---|---|
MRSA (USA300 JE2) | DNA gyrase B subunit | C3-isopropyl; C2-2,3,4-trifluoroaniline | MIC₅₀ = 0.04 µM (cf. vancomycin 1 µM) |
SARS-CoV-2 | Main protease (Mᵖʳᵒ) | C6-nitro; C3-acyl; N1-acetyl | Docking score: -9.2 kcal/mol |
Candida albicans | Lanosterol demethylase | C8-trifluoromethyl; C6-nitro | IC₅₀ = 1.8 µM |
Rational optimization leverages substituent cooperativity: Nitro groups enhance redox cycling while acyl chains fine-tune lipophilicity (logP 1.5–2.5) for balanced tissue distribution. This approach has yielded derivatives like 3-isopropyl-2-(2,3,4-trifluoroanilino)-6,8-difluoro-1,4-dihydroquinolin-4-one with MIC₅₀ values of 0.04 µM against MRSA and >100-fold selectivity over mammalian cells [1]. Modern workflows integrate such SAR with in silico polypharmacology prediction to identify multi-target inhibitors within this chemical class, accelerating the development of agents resilient against resistance mutations [6].
Molecular Representations of Key Derivatives
1-Acetyl-6-nitro-2,3-dihydroquinolin-4(1H)-one SMILES: CC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]
High-Potency MRSA Inhibitor [1] SMILES: CC(C)C(=O)C1=C(NC2=C(F)C=C(F)C=C12)N(C3=CC=CC=C3Cl)C4=CC=C(F)C=C4F
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7